3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Overview
Description
3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile is a complex organic compound with the molecular formula C₁₂H₁₀N₄O This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused with a bicyclic system
Mechanism of Action
Target of Action
The primary targets of 3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile are enzymes involved in cellular proliferation and survival pathways. This compound is known to interact with kinases and other regulatory proteins that play crucial roles in cell cycle regulation and apoptosis .
Mode of Action
3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile binds to the active sites of its target enzymes, inhibiting their activity. This inhibition disrupts the normal signaling pathways that promote cell growth and division, leading to cell cycle arrest and apoptosis. The compound’s interaction with these enzymes results in conformational changes that prevent substrate binding and subsequent enzymatic activity .
Biochemical Pathways
The compound primarily affects the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By inhibiting key enzymes in these pathways, the compound reduces the phosphorylation of downstream targets, leading to decreased cell growth and increased apoptosis. This disruption of signaling cascades ultimately affects various cellular processes, including metabolism, gene expression, and cytoskeletal organization .
Result of Action
At the molecular level, the compound’s action results in the inhibition of cell proliferation and induction of apoptosis. This leads to a reduction in tumor growth and potential tumor regression in cancer models. At the cellular level, treated cells exhibit signs of stress, including DNA damage, mitochondrial dysfunction, and activation of apoptotic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of competing substrates or inhibitors in the cellular milieu. Additionally, factors such as hypoxia and nutrient availability can modulate the compound’s action by altering cellular metabolism and stress responses.
: Synthesis and therapeutic potential of imidazole containing compounds : [Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c : Benzimidazole: a promising pharmacophore : Synthesis of imidazo[2,1-b][1,3]thiazoles : [Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c : Synthesis and therapeutic potential of imidazole containing compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo compounds, while reduction can produce amines .
Scientific Research Applications
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
Uniqueness
What sets 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-5-11(17)16-8-7-15-10-4-2-1-3-9(10)14-12(15)16/h1-4H,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFPOUMOBYUWJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168715 | |
Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565165-42-6 | |
Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565165-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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